2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone 2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 681274-53-3
VCID: VC6583030
InChI: InChI=1S/C30H23BrFN3OS2/c31-22-11-7-20(8-12-22)17-34-18-29(24-4-1-2-5-26(24)34)38-19-30(36)35-27(21-9-13-23(32)14-10-21)16-25(33-35)28-6-3-15-37-28/h1-15,18,27H,16-17,19H2
SMILES: C1C(N(N=C1C2=CC=CS2)C(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Br)C6=CC=C(C=C6)F
Molecular Formula: C30H23BrFN3OS2
Molecular Weight: 604.56

2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

CAS No.: 681274-53-3

Cat. No.: VC6583030

Molecular Formula: C30H23BrFN3OS2

Molecular Weight: 604.56

* For research use only. Not for human or veterinary use.

2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone - 681274-53-3

Specification

CAS No. 681274-53-3
Molecular Formula C30H23BrFN3OS2
Molecular Weight 604.56
IUPAC Name 2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-1-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
Standard InChI InChI=1S/C30H23BrFN3OS2/c31-22-11-7-20(8-12-22)17-34-18-29(24-4-1-2-5-26(24)34)38-19-30(36)35-27(21-9-13-23(32)14-10-21)16-25(33-35)28-6-3-15-37-28/h1-15,18,27H,16-17,19H2
Standard InChI Key TXTIHHSAVLHNRV-UHFFFAOYSA-N
SMILES C1C(N(N=C1C2=CC=CS2)C(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Br)C6=CC=C(C=C6)F

Introduction

Structural Analysis and Molecular Features

Core Architecture

The molecule comprises three primary domains:

  • Indole-Thioether Moiety: A 1H-indole scaffold substituted at the 1-position with a 4-bromobenzyl group and at the 3-position with a thioether linkage (-S-). The bromobenzyl group enhances lipophilicity and may influence receptor binding affinity, as seen in analogous indole derivatives targeting bacterial histidine kinases .

  • Pyrazole Ring: A 4,5-dihydro-1H-pyrazole core substituted at the 3- and 5-positions with thiophen-2-yl and 4-fluorophenyl groups, respectively. The dihydropyrazole conformation introduces rigidity, potentially optimizing interactions with biological targets .

  • Ethanone Bridge: A ketone group connects the pyrazole and indole-thioether units, providing structural flexibility and sites for hydrogen bonding.

Molecular Properties

  • Molecular Formula: Hypothetically derived as C₃₀H₂₃BrFN₃OS₂ (assuming no additional substituents).

  • Molecular Weight: Estimated ~622.6 g/mol (exact mass requires experimental validation).

  • Key Functional Groups:

    • Halogens: Bromine (electrophilic aromatic substitution) and fluorine (electron-withdrawing effects).

    • Heterocycles: Indole (aromatic π-system), thiophene (conjugated sulfur), and pyrazole (hydrogen-bonding capability).

PropertyValue/DescriptionRelevance
Lipophilicity (LogP)Estimated ~4.5 (highly lipophilic)Enhanced membrane permeability
Hydrogen Bond Donors1 (pyrazole NH)Moderate solubility in polar solvents
Rotatable Bonds8Structural flexibility for target binding

Synthetic Pathways and Optimization

Proposed Synthesis Strategy

The synthesis likely involves multi-step reactions, as exemplified by related indole-pyrazole hybrids :

  • Indole-Thioether Formation:

    • Step 1: Bromination of 1H-indole at the 1-position using 4-bromobenzyl bromide under basic conditions.

    • Step 2: Thiolation at the 3-position via nucleophilic substitution with a mercapto reagent (e.g., thiourea), yielding the thioether intermediate.

  • Pyrazole Ring Construction:

    • Step 3: Condensation of 4-fluorophenylhydrazine with a thiophene-containing chalcone derivative to form the dihydropyrazole core .

    • Step 4: Functionalization at the 1-position with bromoacetyl chloride, followed by coupling to the indole-thioether intermediate via a nucleophilic acyl substitution .

  • Final Purification:

    • Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the pure product .

Challenges and Solutions

  • Regioselectivity: Ensuring correct substitution patterns on the pyrazole ring may require directing groups or catalysts (e.g., glycine in solvent mixtures) .

  • Stability: The thioether linkage is prone to oxidation; inert atmospheres (N₂) and antioxidants (e.g., BHT) during synthesis are advised.

Future Research Directions

  • Synthetic Optimization:

    • Explore green chemistry approaches (e.g., microwave-assisted synthesis) to reduce reaction times and improve yields .

    • Investigate enantioselective synthesis to isolate bioactive stereoisomers.

  • Biological Screening:

    • Prioritize in vitro assays against Gram-positive bacteria (S. aureus, B. subtilis) and cancer lines (MCF-7, A549).

    • Evaluate cytotoxicity using normal cell lines (e.g., L929 fibroblasts) to assess therapeutic index .

  • Computational Studies:

    • Perform molecular docking against bacterial histidine kinase (PDB: 3DBS) and human topoisomerase II (PDB: 1ZXM) to predict binding modes.

    • Conduct QSAR modeling to correlate substituent effects with bioactivity.

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